molecular formula C17H22F2N6O B2592599 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1040676-34-3

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2592599
M. Wt: 364.401
InChI Key: MMSJXQFWPCINPK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tetrazole, a piperazine, and a ketone. Tetrazoles are a class of compounds that have been studied for their potential use in pharmaceuticals due to their bioactivity . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms, and they are often used in the synthesis of pharmaceuticals . The presence of a ketone functional group could also impact the compound’s reactivity and potential uses.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would include a tetrazole ring, a piperazine ring, and a ketone functional group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Tetrazoles, for example, can participate in various reactions such as substitutions or reductions . Piperazines can act as bidentate ligands in coordination chemistry .

Scientific Research Applications

Antifungal Applications

Compounds structurally related to the specified chemical have demonstrated significant antifungal activity. A study by Upadhayaya et al. (2004) synthesized a series of antifungal azoles showing notable efficacy against various fungal cultures, including Candida spp., C. neoformans, and Aspergillus spp. These compounds' antifungal properties highlight their potential as therapeutic agents against fungal infections.

Antibacterial and Biofilm Inhibition

Another study conducted by Mekky & Sanad (2020) focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed potent antibacterial efficacies and biofilm inhibition activities against bacterial strains such as E. coli, S. aureus, and S. mutans, demonstrating the potential for treating bacterial infections and targeting biofilms.

Anticancer Research

The development of compounds with anticancer activities is a significant area of research. For example, Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich bases that exhibited antimicrobial and anti-proliferative activities, indicating their potential as anticancer agents. These compounds were evaluated against various cancer cell lines, highlighting the broad spectrum of anticancer research related to structurally complex compounds like the one .

Solubility and Pharmacokinetic Properties

Research on the solubility and partitioning processes in biologically relevant solvents, such as the study by Volkova et al. (2020), provides insights into the pharmacokinetic properties of novel compounds. These studies are crucial for understanding how these compounds behave in biological systems, affecting their efficacy as therapeutic agents.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N6O/c1-17(2,3)16(26)24-8-6-23(7-9-24)11-15-20-21-22-25(15)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSJXQFWPCINPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

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